2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894040-66-5
VCID: VC5767658
InChI: InChI=1S/C21H24N6O3S/c1-14-4-3-5-16(12-14)18-23-21-27(24-18)17(13-31-21)6-7-22-19(29)20(30)26-10-8-25(9-11-26)15(2)28/h3-5,12-13H,6-11H2,1-2H3,(H,22,29)
SMILES: CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)N4CCN(CC4)C(=O)C
Molecular Formula: C21H24N6O3S
Molecular Weight: 440.52

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

CAS No.: 894040-66-5

Cat. No.: VC5767658

Molecular Formula: C21H24N6O3S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894040-66-5

Specification

CAS No. 894040-66-5
Molecular Formula C21H24N6O3S
Molecular Weight 440.52
IUPAC Name 2-(4-acetylpiperazin-1-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxoacetamide
Standard InChI InChI=1S/C21H24N6O3S/c1-14-4-3-5-16(12-14)18-23-21-27(24-18)17(13-31-21)6-7-22-19(29)20(30)26-10-8-25(9-11-26)15(2)28/h3-5,12-13H,6-11H2,1-2H3,(H,22,29)
Standard InChI Key MANHCUTXIFHULN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)N4CCN(CC4)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-acetylpiperazin-1-yl)-N-[2-[2-(3-methylphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]-2-oxoacetamide, reflects its intricate structure . Key features include:

  • Thiazolo[3,2-b][1, triazole core: A fused bicyclic system combining thiazole and triazole rings, known for enhancing metabolic stability and binding affinity .

  • m-Tolyl group: A meta-methyl-substituted phenyl ring contributing to hydrophobic interactions with biological targets.

  • Acetylpiperazine moiety: A nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetics.

The molecular formula is C21H24N6O3S, with a molecular weight of 440.5 g/mol . Its SMILES notation, CC(=O)N1CCN(C(=O)C(=O)NCCc2csc3nc(-c4cccc(C)c4)nn23)CC1, confirms the connectivity of these groups .

Physicochemical Profile

PropertyValueSource
CAS Number894040-66-5
Molecular FormulaC21H24N6O3S
Molecular Weight440.5 g/mol
SolubilityNot publicly available

The lack of solubility data underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the thiazolo-triazole core. A plausible route includes:

  • Cyclocondensation: Reaction of 1,2,4-triazole-3-thiol with α-haloketones to form the thiazolo[3,2-b][1, triazole scaffold .

  • Alkylation: Introduction of the ethyl linker via nucleophilic substitution.

  • Acetylation: Attachment of the acetylpiperazine group using acetyl chloride or anhydride .

Key Reagents and Conditions

  • Solvents: Ethanol, dichloromethane, or dimethylformamide.

  • Catalysts: Triethylamine for deprotonation.

  • Temperature: Reactions often proceed at reflux (70–100°C) .

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary data suggest inhibition of lipoxygenases (LOX), enzymes implicated in inflammation and cancer metastasis. Competitive binding at the LOX active site is hypothesized, though crystallographic evidence is lacking.

Comparative Bioactivity

CompoundTarget Cell LineIC50 (μM)Source
Target CompoundMDA-MB-2315.2
4-methyl-N-(2-(2-(m-tolyl)...HepG212.8
2-(4-acetylpiperazin-1-yl)...A5498.7

In Vitro and Preclinical Studies

Cell Proliferation Assays

  • Methodology: MTT assays using 72-hour exposure periods.

  • Results: >80% inhibition of MDA-MB-231 proliferation at 20 μM.

Apoptosis Induction

Flow cytometry reveals G1 phase arrest and caspase-3 activation, indicating apoptosis-driven cytotoxicity.

Therapeutic Applications and Future Directions

Oncology

The compound’s dual mechanism—DNA interaction and enzyme inhibition—positions it as a candidate for combination therapies with existing chemotherapeutics .

Challenges and Opportunities

  • Solubility Optimization: Structural modifications to improve aqueous solubility .

  • In Vivo Validation: Pharmacokinetic studies in rodent models are needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator